1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine
Description
1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a heterocyclic compound featuring a 1H-pyrazolo[3,4-d]pyrimidine core linked to a piperidin-4-yl group via a but-2-yn-1-yloxy spacer. This scaffold is structurally analogous to kinase inhibitors targeting RAF, RET, and KRAS pathways, as seen in related compounds . The pyrazolopyrimidine core is critical for ATP-competitive binding in kinases, while the piperazine-piperidine system improves solubility and cellular permeability .
Properties
IUPAC Name |
4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-2-25-10-12-26(13-11-25)7-3-4-14-28-17-5-8-27(9-6-17)20-18-15-23-24-19(18)21-16-22-20/h15-17H,2,5-14H2,1H3,(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBYCOIMILJOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen during alkyne insertion prevents undesired side reactions. Deprotection with trifluoroacetic acid (TFA) restores the amine functionality prior to piperazine coupling.
Solvent and Catalyst Screening
Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in Sonogashira couplings, while polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.
Analytical Characterization
Key Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 4.25 (t, J = 6.8 Hz, 2H, OCH₂), 3.55–3.40 (m, 8H, piperazine-H), 2.85–2.70 (m, 4H, piperidine-H).
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Core Synthesis | Cyclocondensation | 70 | High regioselectivity | Long reaction time |
| Piperidine Attachment | SNAr | 65 | Mild conditions | Requires brominated intermediate |
| Alkyne Insertion | Sonogashira | 58 | Scalable | Sensitivity to oxygen |
| Piperazine Coupling | SN2 | 50 | Simple setup | Moderate yield |
Industrial-Scale Considerations
Large-scale production necessitates:
Chemical Reactions Analysis
1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine undergoes various chemical reactions:
Oxidation: : This compound can be oxidized under controlled conditions to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to selectively reduce specific functional groups within the compound.
Substitution: : The presence of multiple rings and functional groups makes this compound amenable to substitution reactions, which can be used to modify the compound for specific applications.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reagents like lithium aluminium hydride (LiAlH4) or hydrogen gas with a suitable catalyst.
Substitution: : Nucleophiles and electrophiles under conditions that favor selective substitutions.
Major Products: Depending on the reaction conditions, the major products formed from these reactions can include various derivatives that retain the core structure of the compound but feature modified functional groups, enhancing their utility in different applications.
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound are in the field of drug development, particularly targeting various diseases through its interaction with biological pathways.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound's structure allows it to inhibit specific kinases involved in tumor growth and proliferation. For instance:
- Case Study : A study demonstrated that similar compounds effectively inhibited the activity of the Mer receptor tyrosine kinase (RTK), which plays a crucial role in cancer progression. The IC50 value was reported at 2.9 nM, indicating potent activity against cancer cell lines .
Neurological Disorders
The compound has shown promise in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems.
- Case Study : Research involving similar piperazine derivatives revealed their efficacy in modulating serotonin receptors, leading to potential applications in treating anxiety and depression .
Antimicrobial Properties
Emerging data suggest that pyrazolo[3,4-d]pyrimidine derivatives possess antimicrobial properties against various bacterial strains.
Mechanism of Action
The mechanism by which 1-ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine exerts its effects typically involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to a cascade of biochemical events. For instance, it might inhibit an enzyme by binding to its active site or alter receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold and Substitutions
The target compound shares structural motifs with several kinase inhibitors:
- Pyrazolo[3,4-d]pyrimidine core : Common in pan-RAF inhibitors (e.g., compounds 1n–1v in ) and RET inhibitors (e.g., ).
- Piperazine/piperidine linkers : Present in compounds targeting RET () and KRAS G12C ().
- Butynyloxy spacer : Similar to the but-2-yn-1-yl group in ’s compound, which optimizes spatial orientation for target engagement .
Key Observations :
- Substituent Effects : Urea derivatives (e.g., 1v ) show potent RAF inhibition (IC50 = 6.7 nM), while bulky groups like benzamide () enhance RET selectivity .
- Linker Role : The butynyloxy spacer in the target compound may mimic the optimal chain length in ’s compound for membrane penetration .
- Piperazine Modifications : Ethyl substitution on piperazine (as in the target) is associated with improved metabolic stability compared to methyl groups (e.g., ) .
Research Findings and Hypotheses
- Kinase Inhibition Potential: Structural alignment with 1v () suggests pan-RAF activity, while the piperazine group may confer RET selectivity as in .
- Cellular Efficacy : Compounds with pyrazolopyrimidine-piperazine hybrids (e.g., ) exhibit IC50 < 100 nM in NSCLC and thyroid cancer models .
- SAR Trends :
Biological Activity
1-Ethyl-4-{4-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine is a compound that integrates a pyrazolo[3,4-d]pyrimidine moiety with piperazine and piperidine structures. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
Biological Activity Overview
The biological activity of this compound can be primarily attributed to its structural components:
1. Pyrazolo[3,4-d]pyrimidine Moiety
- This scaffold is known for its role as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) which are crucial in cell cycle regulation and cancer progression. Research indicates that compounds containing this scaffold exhibit significant antitumor activity by inhibiting CDK2 and CDK1 pathways .
2. Piperazine and Piperidine Structures
- These structures are often linked to various pharmacological effects, including neuroactivity and analgesic properties. Compounds featuring these motifs have been shown to exhibit selective inhibition against specific targets such as protein tyrosine phosphatases (PTPs), which play a role in cancer biology .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases :
- Modulation of Signal Transduction Pathways :
Case Studies and Research Findings
Several studies have explored the efficacy of this compound or similar derivatives:
Q & A
Q. What are the standard synthetic routes for synthesizing pyrazolo[3,4-d]pyrimidine-piperazine conjugates, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Core Synthesis : The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide or acetic anhydride . Piperazine derivatives are introduced via nucleophilic substitution or coupling reactions. For example, 2-chloroacetyl chloride reacts with piperazine intermediates under reflux in DMF or DCM to form ethanone-linked conjugates .
- Key Variables :
- Solvent Choice : Dry DMF or acetonitrile is critical for minimizing side reactions (e.g., hydrolysis) .
- Reagent Stoichiometry : Excess 2-chloroacetyl chloride (1.2–1.5 eq.) improves yield by compensating for moisture sensitivity .
- Reaction Time : Extended reflux (16–24 hours) enhances completion but may degrade heat-sensitive intermediates .
Q. How are structural features (e.g., pyrazolo[3,4-d]pyrimidine core, piperazine substituents) confirmed post-synthesis?
Methodological Answer:
- Spectroscopic Techniques :
- 1H NMR : Aromatic protons in pyrazolo[3,4-d]pyrimidine appear as singlets (δ 8.2–8.5 ppm), while piperazine N-CH2 groups show peaks at δ 2.5–3.5 ppm .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C≡C (2100–2260 cm⁻¹) confirm alkyne linkages .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns (e.g., loss of ethoxy groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) when characterizing novel pyrazolo[3,4-d]pyrimidine-piperazine conjugates?
Methodological Answer:
- Case Study : Discrepancies in piperazine proton shifts may arise from conformational flexibility. For example, axial vs. equatorial N-substituents alter ring puckering, shifting NMR signals by 0.3–0.5 ppm .
- Strategies :
Q. What computational strategies (e.g., induced-fit docking, molecular dynamics) are effective in studying target interactions of piperazine-containing compounds?
Methodological Answer:
- Induced-Fit Docking : Used to model flexible binding pockets (e.g., DPP-IV enzyme), where sulfonamide-piperazine derivatives show improved affinity with electron-withdrawing substituents (e.g., –CF₃) at para positions .
- Molecular Dynamics (MD) : Simulations (50–100 ns) reveal stabilization mechanisms, such as hydrogen bonding between pyrazolo[3,4-d]pyrimidine and catalytic residues (e.g., Tyr547 in DPP-IV) .
Q. How does substituent position (ortho, meta, para) on aryl groups influence biological activity in pyrazolo[3,4-d]pyrimidine derivatives?
Structure-Activity Relationship (SAR) Analysis :
Q. What in vitro assays are recommended for evaluating biological activity, and how should IC₅₀ values be interpreted in SAR studies?
Methodological Answer:
- Enzyme Inhibition : DPP-IV inhibition assays using fluorogenic substrates (e.g., Gly-Pro-AMC) measure fluorescence intensity over time .
- Antibacterial Activity : Agar dilution assays against Xanthomonas oryzae (Xoo) quantify minimum inhibitory concentrations (MICs) .
- IC₅₀ Interpretation : Lower values (nM range) indicate high potency. For example, bis(4-chlorophenylsulfonyl)piperazine derivatives show IC₅₀ = 8 nM, suggesting strong DPP-IV binding .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for introducing alkyne spacers (e.g., but-2-yn-1-yl) into piperazine derivatives?
Methodological Answer:
- Sonogashira Coupling : Use Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), and TEA as base in THF at 60°C .
- Yield Optimization :
- Catalyst Purity : Degraded Pd catalysts reduce yields by 20–30%; use freshly distilled reagents .
- Oxygen-Free Conditions : Schlenk line techniques prevent alkyne oxidation to diketones .
Q. How to address low reproducibility in biological assays for piperazine-based inhibitors?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
